2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole
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Overview
Description
2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole is a chemical compound with a molecular weight of 271.34 g/mol and a CAS number of 886495-56-3 . This compound is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole typically involves the reaction of 6-methoxy-2-naphthaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole derivative .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and reactivity compared to other thiazole derivatives. Its methoxy-naphthalene moiety enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
[4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C14H13N3OS/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-19-14(16-13)17-15/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
CWNAQJOXVIYIKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)NN |
Origin of Product |
United States |
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